1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-phenylurea
Description
1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-phenylurea is a synthetic organic compound featuring a urea moiety linked to a tetrahydrobenzofuran scaffold. Urea derivatives are widely explored in medicinal chemistry due to their ability to act as enzyme inhibitors or receptor modulators, often leveraging the urea group’s capacity for strong hydrogen bonding . The tetrahydrobenzofuran moiety may enhance metabolic stability and influence solubility compared to fully aromatic systems.
Properties
IUPAC Name |
1-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(18-12-5-2-1-3-6-12)17-11-16(20)9-4-7-14-13(16)8-10-21-14/h1-3,5-6,8,10,20H,4,7,9,11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTQKIUVSDOGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)NC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-phenylurea typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the benzofuran ring can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Methylation: The hydroxylated benzofuran is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Urea Formation: The final step involves the reaction of the methylated benzofuran with phenyl isocyanate to form the desired phenylurea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-phenylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxychalcones and Dihydrochalcones
Hydroxychalcones, such as 2-hydroxy-4′-methylchalcone (1) and 4-hydroxy-4′-methylchalcone (4), share hydroxylated aromatic systems with the target compound. Key differences include:
- Functional Groups : Chalcones feature α,β-unsaturated ketones, whereas the target compound has a urea group and a saturated tetrahydrobenzofuran ring.
- Reactivity: Microbial biotransformation of hydroxychalcones (e.g., reduction of the C=C bond and hydroxylation at C-4) highlights their susceptibility to enzymatic modification .
- Synthetic Pathways : Hydroxychalcones are synthesized via Claisen-Schmidt condensations, while the target compound likely requires multi-step synthesis involving urea formation and heterocyclic ring construction.
Complex Heterocyclic Amides (Patent Example)
The European patent (EP 4 374 877 A2) describes a structurally intricate compound with a pyrrolo-pyridazine core, trifluoromethyl groups, and a morpholine moiety. Comparisons include:
- Urea vs.
- Synthetic Complexity : Both compounds require advanced synthetic techniques (e.g., coupling reactions, protecting group strategies). The patent compound’s LCMS data (m/z 754 [M+H]⁺) suggests a higher molecular weight and complexity compared to the target compound’s likely smaller size .
- Biological Relevance : While the patent compound’s trifluoromethyl groups enhance lipophilicity and bioavailability, the target compound’s hydroxyl group may improve aqueous solubility.
Hydroxyflavones
Flavones like 5:7:2′:4′-tetrahydroxyflavone, synthesized via condensation and demethylation, share hydroxylated aromatic systems but differ significantly in core structure and applications:
- Core Structure : Flavones have a benzopyran backbone, whereas the target compound’s tetrahydrobenzofuran lacks aromaticity in the fused ring.
- Hydroxylation Patterns : Flavones’ multiple hydroxyl groups enable metal chelation and antioxidant activity, whereas the single hydroxyl group in the target compound may limit such interactions .
Comparative Data Table
| Property | Target Compound | Hydroxychalcones (e.g., Compound 1) | Patent Compound (EP 4 374 877) | Hydroxyflavones |
|---|---|---|---|---|
| Core Structure | Tetrahydrobenzofuran + urea | α,β-Unsaturated ketone | Pyrrolo-pyridazine + amide | Benzopyran |
| Key Functional Groups | Urea, hydroxyl | Hydroxyl, ketone | Trifluoromethyl, amide | Multiple hydroxyls |
| Synthetic Method | Multi-step (urea coupling) | Claisen-Schmidt condensation | Coupling/protection strategies | Condensation/demethylation |
| Metabolic Stability | Likely high (saturated ring) | Low (enzymatic reduction) | High (fluorinated groups) | Moderate (depends on hydroxyls) |
| Bioactivity Inference | Enzyme inhibition (urea) | Antioxidant, antimicrobial | Kinase inhibition (amide) | Antioxidant, metal chelation |
Research Findings and Implications
- Structural Insights : The tetrahydrobenzofuran-urea hybrid combines rigidity (from the heterocycle) with hydrogen-bonding capacity (urea), making it a candidate for targeting enzymes or receptors requiring dual interactions.
- Synthetic Challenges : Unlike hydroxychalcones, which undergo predictable biotransformations, the target compound’s synthesis likely demands precise control over regioselectivity and protecting groups, as seen in the patent compound’s multi-step protocol .
- Unresolved Questions : Direct pharmacological data (e.g., IC₅₀, solubility) are absent in the evidence, necessitating further experimental validation.
Biological Activity
1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-phenylurea is a synthetic compound characterized by its unique molecular structure, which combines a tetrahydrobenzofuran moiety with a phenylurea group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies.
- Molecular Formula : C14H16N2O3
- Molecular Weight : 292.35 g/mol
- Purity : Typically around 95%
The compound's structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.
Anticancer Properties
Research indicates that derivatives of urea and thiophene have shown promise as anticancer agents. Similar compounds can act as tubulin polymerization destabilizers, effectively inhibiting tumor cell mitosis and presenting potential as antitumor agents. For instance, studies have demonstrated that urea derivatives can disrupt microtubule dynamics, which is crucial for cancer cell proliferation.
Anti-inflammatory Effects
In vitro assays have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. Specifically, they can inhibit the activity of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases.
The biological activity of this compound may be attributed to its ability to form hydrogen bonds with biological macromolecules. This property enhances its solubility and permeability across cellular membranes, facilitating its interaction with target proteins and enzymes involved in disease processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Urea | Contains carbonyl group | Central role in drug development; versatile reactivity |
| Phenylurea Derivatives | Urea linkage with phenyl groups | Known for biological activities including anti-cancer effects |
| Benzofuran Derivatives | Aromatic ring system | Exhibits diverse biological activities including anti-inflammatory effects |
The uniqueness of this compound lies in its specific combination of structural elements that may impart distinct biological activities not observed in other similar compounds.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Anticancer Activity : A study demonstrated that similar urea derivatives significantly reduced tumor growth in xenograft models by interfering with microtubule dynamics.
- Anti-inflammatory Research : Another research focused on the inhibition of iNOS by benzofuran derivatives showed promising results in models of chronic inflammation, suggesting that modifications to the benzofuran structure could enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
